molecular formula C11H10O3 B14738690 (3Z)-3-[(2-hydroxyphenyl)-methylene]-tetrahydro-furan-2-one CAS No. 4736-29-2

(3Z)-3-[(2-hydroxyphenyl)-methylene]-tetrahydro-furan-2-one

Cat. No.: B14738690
CAS No.: 4736-29-2
M. Wt: 190.19 g/mol
InChI Key: NAWZWOWKPOCQIM-CLFYSBASSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3Z)-3-[(2-hydroxyphenyl)-methylene]-tetrahydro-furan-2-one is a chemical compound characterized by its unique structure, which includes a furan ring and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[(2-hydroxyphenyl)-methylene]-tetrahydro-furan-2-one typically involves the condensation of 2-hydroxybenzaldehyde with tetrahydrofuran-2-one under specific conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction parameters ensures high yield and consistent quality of the product.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[(2-hydroxyphenyl)-methylene]-tetrahydro-furan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its reactivity and applications.

    Substitution: The hydroxyphenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

(3Z)-3-[(2-hydroxyphenyl)-methylene]-tetrahydro-furan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (3Z)-3-[(2-hydroxyphenyl)-methylene]-tetrahydro-furan-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, influencing the compound’s activity and specificity. Pathways involved may include oxidative stress response or signal transduction mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Hydroxybenzoic acids: Compounds like gallic acid and protocatechuic acid share structural similarities with (3Z)-3-[(2-hydroxyphenyl)-methylene]-tetrahydro-furan-2-one.

    Hydroxycinnamic acids: Compounds such as ferulic acid and caffeic acid also exhibit similar structural features.

Uniqueness

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

4736-29-2

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

(3Z)-3-[(2-hydroxyphenyl)methylidene]oxolan-2-one

InChI

InChI=1S/C11H10O3/c12-10-4-2-1-3-8(10)7-9-5-6-14-11(9)13/h1-4,7,12H,5-6H2/b9-7-

InChI Key

NAWZWOWKPOCQIM-CLFYSBASSA-N

Isomeric SMILES

C\1COC(=O)/C1=C\C2=CC=CC=C2O

Canonical SMILES

C1COC(=O)C1=CC2=CC=CC=C2O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.